molecular formula C30H32N2O3S2 B2522413 ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 681276-18-6

ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2522413
CAS No.: 681276-18-6
M. Wt: 532.72
InChI Key: RBGNJJHBGHOCKK-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a multi-substituted tetrahydrobenzothiophene core. Its structure integrates a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold modified at the 2-position with a propanamido group bearing a sulfanyl-linked 1-[(3-methylphenyl)methyl]-1H-indol-3-yl moiety and at the 3-position with an ethyl ester. Structural elucidation of such compounds often employs X-ray crystallography, as exemplified by SHELX/ORTEP-based methodologies .

Properties

IUPAC Name

ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O3S2/c1-4-35-30(34)27-23-13-6-8-15-25(23)37-29(27)31-28(33)20(3)36-26-18-32(24-14-7-5-12-22(24)26)17-21-11-9-10-19(2)16-21/h5,7,9-12,14,16,18,20H,4,6,8,13,15,17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGNJJHBGHOCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfanyl group. The benzothiophene moiety is then synthesized and coupled with the indole derivative under specific reaction conditions. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole and benzothiophene moieties may interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s higher predicted LogP (~5.8) compared to analogs suggests enhanced membrane permeability, attributed to the hydrophobic 3-methylbenzyl-indolyl and ethyl ester groups.
  • Bioactivity: The sulfanyl group in the target compound may confer redox-modulatory properties, differentiating it from analogs with cyano or furan substituents, which are more electron-deficient.

Pharmacological and Functional Insights

  • Redox Activity : The sulfanyl group in the target compound may interact with cysteine residues in proteins or modulate glutathione pathways, akin to ferroptosis-inducing compounds (FINs) discussed in .
  • Selectivity : Unlike the furan-containing analog , the indole moiety in the target compound could enhance binding to serotonin or kinase receptors, as indole derivatives are common in CNS-active drugs.
  • Metabolic Stability : The ethyl ester group may improve metabolic stability compared to methyl esters , delaying hydrolysis in vivo.

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Ethyl Group : Contributes to the lipophilicity of the molecule.
  • Indole Moiety : Known for various biological activities, including anti-cancer and anti-inflammatory effects.
  • Benzothiophene Core : Associated with neuroprotective properties.
  • Amido Linkage : May influence binding affinity to biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that indole derivatives can inhibit specific kinases involved in cancer progression.
  • Modulation of Neurotransmitter Systems : Compounds like this may influence serotonin receptors, potentially providing antidepressant effects.

Pharmacological Properties

The following table summarizes the pharmacological properties associated with similar compounds:

PropertyDescription
Anticancer Activity Inhibits tumor growth in vitro and in vivo models.
Anti-inflammatory Effects Reduces cytokine production in inflammatory models.
Neuroprotective Effects Protects neuronal cells from oxidative stress.

Anticancer Activity

A study conducted on a related indole-based compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The compound's structure was noted to enhance its binding affinity to target proteins involved in cell cycle regulation.

Neuroprotective Effects

In a rodent model of neurodegeneration, a structurally similar benzothiophene compound showed promise in preserving cognitive function and reducing amyloid plaque formation. This effect was linked to the modulation of neuroinflammatory responses, suggesting that ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could have similar protective effects.

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